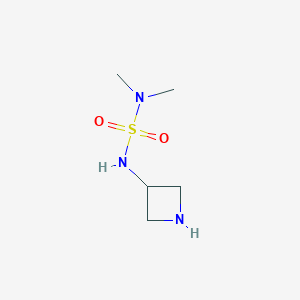
3-(dimethylsulfamoylamino)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoylamino)azetidine typically involves the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system like acetonitrile and methanol (9:1 ratio) at 60°C for about 3 hours .
Industrial Production Methods: Industrial production methods for azetidines often involve microwave-assisted synthesis. For instance, 1-arenesulfonylazetidines can be synthesized through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethylsulfamoylamino)azetidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using diisobutylaluminum hydride (DIBAL-H).
Substitution: It can undergo nucleophilic substitution reactions, particularly with carbon nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: DIBAL-H in an inert solvent like tetrahydrofuran.
Substitution: Carbon nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted azetidines.
Aplicaciones Científicas De Investigación
3-(Dimethylsulfamoylamino)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3-(dimethylsulfamoylamino)azetidine involves its interaction with biological targets through its nitrogen-containing ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. This compound can also undergo ring-opening reactions, which further contribute to its biological activity .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
2-Azetidinones:
Uniqueness: 3-(Dimethylsulfamoylamino)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Its dimethylsulfamoyl group enhances its solubility and potential bioactivity compared to other azetidines .
Propiedades
Fórmula molecular |
C5H13N3O2S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
3-(dimethylsulfamoylamino)azetidine |
InChI |
InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YDNQTDFDVKTRGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


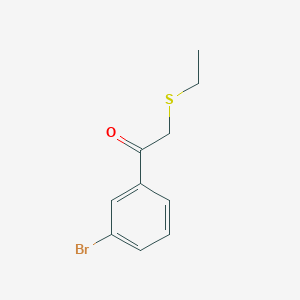
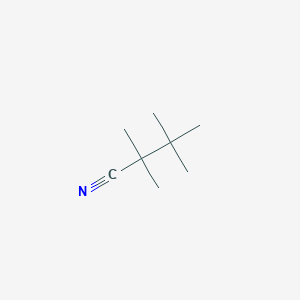


![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
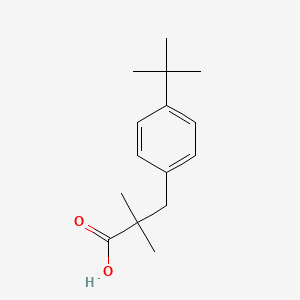
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
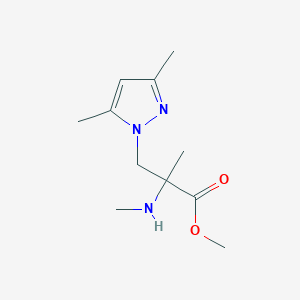
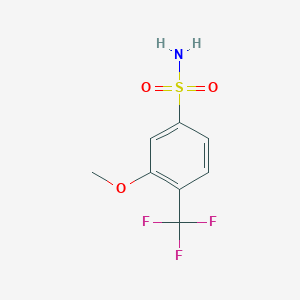
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
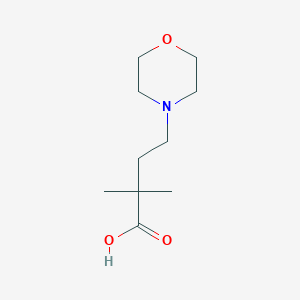
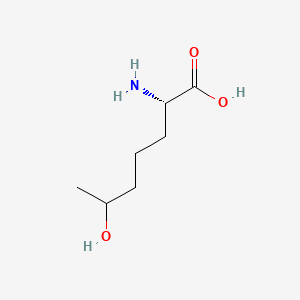
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
